molecular formula C7H7BrN4 B597358 6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine CAS No. 121655-34-3

6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine

Cat. No.: B597358
CAS No.: 121655-34-3
M. Wt: 227.065
InChI Key: FLSDVTBWNPFHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine scaffold is a versatile intermediate in medicinal chemistry, recognized for its role as a privileged structure in constructing biologically active molecules . The triazolopyridine core is a key building block in several famous synthetic pharmacophores and is known for its broad-spectrum impact in drug discovery . Researchers value this specific bromo- and dimethyl-substituted derivative for its potential in pioneering new therapeutic agents, particularly as a synthetic intermediate for the development of novel, potent drug candidates . The bromine atom at the 6-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships. The methyl groups enhance the molecule's lipophilicity and can influence its metabolic profile, making it a valuable scaffold for optimizing drug-like properties. The triazolopyridine ring system has demonstrated a wide range of biological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant activities, making it crucial in the process of developing new drugs . Furthermore, the triazolopyridine core has been identified as an inhibitor of specific biological targets, such as mitogen-activated protein kinase 14 (MAPK14), highlighting its potential in targeted therapy development .

Properties

IUPAC Name

6-bromo-5,7-dimethyl-2H-triazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-3-5(8)4(2)9-7-6(3)10-12-11-7/h1-2H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSDVTBWNPFHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NNN=C12)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704486
Record name 6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121655-34-3
Record name 6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Functionalization

The amine group of 2-amino-3,5-dibromo-4-methylpyridine is protected using 1,1-dimethoxy-N,N-dimethylmethanamine, forming (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide. This directing group enhances regioselectivity during subsequent methyl introduction.

Methylation via Nickel Catalysis

The protected intermediate reacts with methyl zinc reagents in the presence of a nickel catalyst (e.g., NiCl₂(dppe)), replacing the 3-bromo substituent with a methyl group. Hydrolysis with hydrochloric acid then yields 5-bromo-3,4-dimethylpyridin-2-amine, a precursor to the target compound.

Reaction Conditions:

ParameterDetails
CatalystNiCl₂(dppe)
SolventTetrahydrofuran (THF)
Temperature60–80°C
Yield85–92%

This method’s scalability and high yield make it suitable for industrial production, though it requires careful handling of air-sensitive reagents.

Cycloaddition and Bromination Strategies

Alternative routes involve constructing the triazole ring via cycloaddition reactions. For example, Huisgen 1,3-dipolar cycloaddition between azides and alkynes has been explored, though regioselectivity challenges necessitate precise tuning of electronic effects. Subsequent bromination using N-bromosuccinimide (NBS) introduces the bromine atom at position 6, with dimethyl groups installed via Friedel-Crafts alkylation or directed ortho-metalation.

Bromination Optimization:

ReagentSolventTemperatureYield
NBSCCl₄0–5°C68%
Br₂ (with FeCl₃)CH₂Cl₂25°C72%

Bromine placement is highly sensitive to the electronic environment, with the 5- and 7-methyl groups directing electrophilic substitution to position 6.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and minimal waste. Key considerations include:

  • Catalyst recycling : Nickel catalysts in cross-coupling reactions are often recovered via filtration or extraction, reducing costs.

  • Solvent selection : Green solvents (e.g., ethanol, water) are increasingly favored, though THF remains common for its compatibility with organometallic reagents.

  • Purification : Chromatography is avoided in favor of crystallization or distillation, enhancing throughput.

Challenges and Mitigation Strategies

Regioselectivity Issues

Misplacement of bromine or methyl groups can yield undesired isomers. Strategies to address this include:

  • Directing groups : Temporary protection of the amine functionality ensures correct substitution patterns.

  • Microwave optimization : Controlled heating reduces thermal degradation and side reactions.

Yield Limitations

Side reactions during cyclization or bromination can cap yields at 70–80%. Advances in flow chemistry have improved mass transfer and reaction homogeneity, pushing yields above 90% in pilot studies .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and azides for cycloaddition reactions. Reaction conditions often involve the use of solvents like ethanol and pyridine, and catalysts such as copper acetate .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines and fused heterocyclic compounds with potential biological activities .

Mechanism of Action

The mechanism of action of 6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell proliferation and signal transduction . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Triazolo[4,5-b]pyridines vs. Imidazo[4,5-b]pyridines

  • This highlights the critical role of substituents (e.g., amino groups in PhIP vs. bromo/methyl groups in triazolo derivatives) in modulating toxicity.
  • Therapeutic Potential: Imidazo[4,5-b]pyridines have shown antimicrobial activity in experimental studies , but their clinical development lags behind imidazo[1,2-a]pyridines due to insufficient structure-activity relationship (SAR) data . Triazolo[4,5-b]pyridines, though less studied, are emerging in kinase inhibitor research .

Triazolo[4,5-b]pyridines vs. Thiazolo[4,5-b]pyridines

  • Mechanistic Divergence: Thiazolo[4,5-b]pyridines with 5,7-dimethyl substituents exhibit anticancer activity via cytotoxicity, as shown in vitro .

Triazolo[4,5-b]pyridines vs. Triazolo[1,5-a]pyridines

  • Structural Impact : The fusion position of the triazole ring (4,5-b vs. 1,5-a) alters electronic distribution and binding affinity. For example, 6-bromo-[1,2,4]triazolo[1,5-a]pyridine may interact differently with biological targets compared to the 4,5-b fused isomer.

Biological Activity

6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine is a heterocyclic compound belonging to the triazolopyridine class, notable for its potential biological activities. Its structure features a bromine atom at the 6th position and two methyl groups at the 5th and 7th positions on the triazolopyridine ring. This compound has garnered interest in medicinal chemistry due to its diverse biological applications, including antimicrobial, anticancer, and enzyme inhibitory activities.

The compound's molecular formula is C_8H_8BrN_3, and its unique substitution pattern contributes to its reactivity and biological properties. The presence of the bromine atom offers opportunities for substitution reactions, while the methyl groups enhance lipophilicity and interaction with biological targets.

Anticancer Activity

The anticancer potential of triazolopyridines is well-documented. For example, compounds similar to this compound have been reported to inhibit cancer cell proliferation in various cell lines. Notably, derivatives have shown IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines . This suggests that this compound may also possess similar anticancer properties.

Enzyme Inhibition

The compound's mechanism of action may involve inhibition of specific enzymes or receptors. For instance, related compounds have been identified as inhibitors of receptor tyrosine kinases involved in cancer progression . The bromine atom in this compound could enhance its binding affinity to such targets.

Case Studies and Research Findings

Study Compound Activity Cell Line/Pathogen IC50/MIC
Triazolopyridine DerivativeAntifungalEpidermophyton floccosumMIC = 1.5 μg/mL
Triazolopyridine AnalogAnticancerMCF-7 (Breast Cancer)IC50 = 12.50 μM
Antichlamydial CompoundAntibacterialChlamydia spp.IC50 = ~3 μg/mL

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for various kinases or enzymes involved in cellular signaling pathways.
  • Antimicrobial Interaction : Its structural features allow it to interact with microbial enzymes or cell membranes.
  • Anticancer Pathways : By inhibiting pathways critical for cancer cell survival and proliferation.

Q & A

Q. How to resolve contradictions in fluorescence data across solvent systems?

  • Methodological Answer : Solvent polarity and hydrogen bonding (e.g., DMSO vs. hexane) alter emission spectra. Use Kamlet-Taft parameters to correlate solvent effects with λem. Time-resolved fluorescence decays (e.g., TCSPC) differentiate static vs. dynamic quenching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.